2-Hydroxy-5-méthoxybenzaldéhyde

Vue d'ensemble

Description

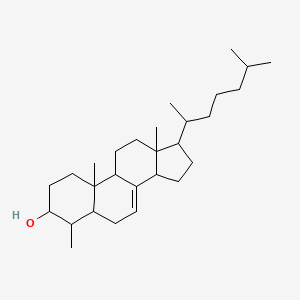

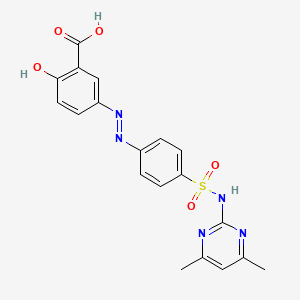

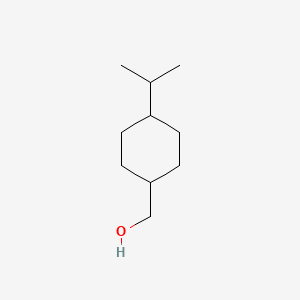

2-Hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O3. It is an isomer of vanillin and is also known by other names such as 5-methoxysalicylaldehyde and 2-formyl-4-methoxyphenol . This compound is characterized by its yellow to yellow-green liquid appearance and is used in various chemical reactions and applications.

Applications De Recherche Scientifique

2-Hydroxy-5-methoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including tetradentate Schiff base compounds.

Medicine: It has been investigated for its potential antimicrobial properties against Mycobacterium avium subsp.

Industry: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-5-methoxybenzaldehyde is the bacterium Mycobacterium avium subsp. paratuberculosis (Map) . This bacterium is known to infect food animals and humans, and can be present in milk, cheese, and meat .

Mode of Action

2-Hydroxy-5-methoxybenzaldehyde interacts with its target by causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This compound also alters the molecular packing characteristics of phospholipid molecules of model membranes, causing fluidization .

Biochemical Pathways

The compound’s interaction with Map affects the integrity of the bacterial cell membrane . The disruption of the bacterial cell membrane might be associated with the destruction of the pathogenic bacteria .

Pharmacokinetics

Its physical properties such as its boiling point (250 °c) and melting point (4 °c) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Map . This is achieved through the disruption of the bacterial cell membrane, leading to leakage of phosphate ions .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to possess acaricidal activity against Tyrophagus putrescentiae . Additionally, it is used in the synthesis of radiolabeling precursors and tetradentate Schiff base compounds . The compound’s interactions with these biomolecules are crucial for its biochemical applications.

Cellular Effects

2-Hydroxy-5-methoxybenzaldehyde has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption of cellular redox homeostasis can inhibit fungal growth and enhance the efficacy of conventional antifungal agents . It does not significantly affect intracellular ATP concentration or cause leakage of ATP to the extracellular environment .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-5-methoxybenzaldehyde involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile and can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol . These reactions highlight the compound’s ability to participate in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-5-methoxybenzaldehyde can change over time. The compound is stable under standard conditions but can degrade when exposed to strong oxidizing agents and bases . Long-term studies have shown that it maintains its biochemical activity, although its stability and degradation need to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-5-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, it exhibits beneficial biochemical properties, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize its efficacy while minimizing potential toxicity.

Metabolic Pathways

2-Hydroxy-5-methoxybenzaldehyde is involved in several metabolic pathways, including its conversion to 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile and 2-hydroxy-5-methoxybenzyl alcohol . These pathways involve interactions with enzymes and cofactors that facilitate its biochemical transformations.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-5-methoxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 2-Hydroxy-5-methoxybenzaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, making it essential to study its distribution within cells to fully understand its biochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methoxybenzaldehyde is commonly synthesized through the Reimer-Tiemann reaction on 4-methoxyphenol, yielding approximately 79% . The reaction involves the use of chloroform and a strong base such as sodium hydroxide under controlled conditions.

Industrial Production Methods: Industrial production of 2-Hydroxy-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Hydroxy-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.

Substitution: The compound can participate in substitution reactions, particularly involving the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride in ethanol is a typical reducing agent.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Hydroxy-5-methoxybenzoic acid.

Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives can be formed.

Comparaison Avec Des Composés Similaires

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): An isomer with similar structural features but different functional properties.

Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Another isomer with distinct chemical behavior.

Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): Differing in the position of the hydroxyl and methoxy groups.

Uniqueness: 2-Hydroxy-5-methoxybenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications compared to its isomers. Its ability to form specific derivatives and its role in various biological studies highlight its importance in scientific research .

Propriétés

IUPAC Name |

2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSPPYCNDYIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217478 | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-13-9 | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxy-5-methoxybenzaldehyde exhibits its antimicrobial action primarily by disrupting bacterial cell membranes. [, ] Studies using model membranes show that it integrates into phospholipid monolayers, forming aggregates and increasing membrane fluidity. [, ] This disruption can lead to leakage of essential ions like phosphate and affect the intracellular adenosine triphosphate (ATP) concentration, ultimately causing bacterial cell death. []

ANone:

- Spectroscopic Data: Characterization often involves techniques like IR, UV, 1H-NMR, and 13C-NMR. [, , , ] For example, the presence of characteristic peaks in the 1H NMR spectrum can confirm the presence of aldehyde, hydroxyl, and methoxy groups. [, ]

A: While specific data on material compatibility is limited in the provided research, 2-hydroxy-5-methoxybenzaldehyde's stability in various solvents and its ability to form complexes with metals like copper(II) have been explored. [, , ] Its performance and applications under specific conditions would require further investigation.

A: Research suggests that copper(II) complexes derived from 2-hydroxy-5-methoxybenzaldehyde oxime exhibit catalytic activity in the oxidation of certain olefins. [] The precise reaction mechanisms, selectivity, and potential applications require further investigation.

A: Yes, theoretical studies using time-dependent density functional theory (TDDFT) have been conducted to investigate the excited-state dynamics of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB), a derivative of 2-hydroxy-5-methoxybenzaldehyde. [] These simulations provide insights into the excited-state intramolecular proton transfer (ESIPT) process and potential fluorescence quenching pathways. []

A: Research suggests that the presence of both the hydroxyl and methoxy groups in the benzaldehyde structure contributes to its acaricidal activity. [] Additionally, the position of these substituents on the benzene ring influences the compound's overall antibacterial activity. []

ANone: The provided research primarily focuses on the fundamental chemical properties and antimicrobial activities of 2-hydroxy-5-methoxybenzaldehyde. It lacks detailed investigations into complex biological interactions, pharmacological properties, safety profiles, or environmental impacts.

ANone: The provided research doesn't offer a historical overview. It primarily reflects recent investigations into the compound's properties and potential applications.

A: The research highlights potential applications in diverse fields, including food preservation due to its acaricidal and antifungal properties, [, ] and potential applications in material science as a building block for metal-organic frameworks. [] Further interdisciplinary research could unveil additional applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

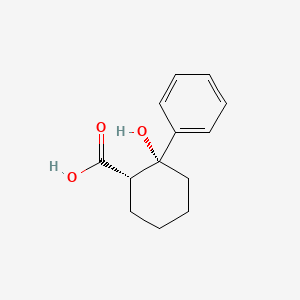

![1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B1199106.png)

![2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1199107.png)